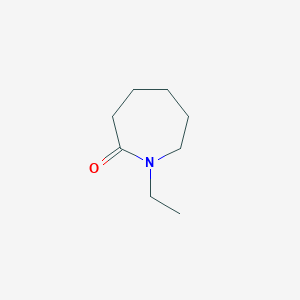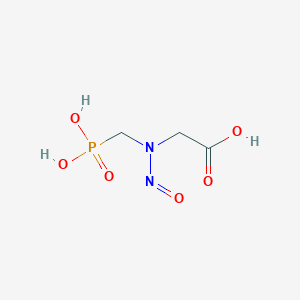
盐酸美托洛尔乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metoprolol Acid Ethyl Ester is a chemical compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol . It is an intermediate used in the preparation of Metoprolol Acid, which is a key component in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular diseases .
科学研究应用
Metoprolol Acid Ethyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of Metoprolol and other related compounds.
Biology: In studies involving the pharmacokinetics and metabolism of beta-blockers.
Medicine: For the development of new cardiovascular drugs and understanding their mechanisms of action.
Industry: In the production of high-purity Metoprolol for pharmaceutical applications.
作用机制
Mode of Action
Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .
Pharmacokinetics
Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .
Result of Action
The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .
生化分析
Biochemical Properties
Metoprolol Acid Ethyl Ester interacts with various enzymes and proteins in the body. It is primarily metabolized to α-hydroxymetoprolol and O-demethylmetoprolol by hepatic CYP2D6 and to a lesser extent CYP3A4 . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
The effects of Metoprolol Acid Ethyl Ester on cells are not fully established. Studies on Metoprolol, from which the ester is derived, show that it influences cell function by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Metoprolol, the parent compound, exerts its effects at the molecular level by selectively binding to and antagonizing β-1 adrenergic receptors . This blocks the action of certain neurotransmitters, specifically adrenaline and noradrenaline .
Temporal Effects in Laboratory Settings
The temporal effects of Metoprolol Acid Ethyl Ester in laboratory settings are not well-documented. Studies on Metoprolol show that its effects can change over time. For instance, metoprolol treatment has been associated with increased urinary levels of many gut microbiota-dependent metabolites .
Dosage Effects in Animal Models
Studies on Metoprolol show that it impairs resistance artery function in mice .
Metabolic Pathways
Metoprolol Acid Ethyl Ester is involved in metabolic pathways that include enzymes such as CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of the compound, leading to the formation of α-hydroxymetoprolol and O-demethylmetoprolol .
Transport and Distribution
Metoprolol, the parent compound, is known to cross the blood-brain barrier, with 78% of the administered drug found in cerebrospinal fluid .
Subcellular Localization
Given that Metoprolol can cross the blood-brain barrier , it is plausible that Metoprolol Acid Ethyl Ester may also be able to reach various subcellular compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metoprolol Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to produce Metoprolol . The esterification of Metoprolol Acid with ethanol in the presence of an acid catalyst yields Metoprolol Acid Ethyl Ester .
Industrial Production Methods
Industrial production of Metoprolol Acid Ethyl Ester typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could affect the quality of the final product .
化学反应分析
Types of Reactions
Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Metoprolol Acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Hydrolysis: Metoprolol Acid and ethanol.
Oxidation: Various oxidized derivatives of Metoprolol Acid Ethyl Ester.
Substitution: Substituted esters and other derivatives.
相似化合物的比较
Similar Compounds
Atenolol: Another beta-blocker with similar cardiovascular applications.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Bisoprolol: A selective beta-1 blocker with similar therapeutic uses.
Uniqueness
Metoprolol Acid Ethyl Ester is unique due to its role as an intermediate in the synthesis of Metoprolol, which is known for its high selectivity for beta-1 adrenergic receptors . This selectivity reduces the risk of side effects associated with non-selective beta-blockers .
属性
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-40-1 |
Source


|
| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)



![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)


